1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride
Overview
Description
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a prop-2-en-1-amine moiety. This compound is often utilized in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzaldehyde and methyl vinyl ketone as the primary starting materials.
Condensation Reaction: These materials undergo a Knoevenagel condensation reaction, facilitated by a base such as piperidine, to form the intermediate 1-(3,4-difluorophenyl)-2-methylprop-2-en-1-one.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine.
Hydrochloride Formation: The amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are employed to ensure the purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Difluorophenyl carboxylic acids.
Reduction: Difluorophenyl amines.
Substitution: Difluorophenyl halides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)piperidin-4-one
2-Chloro-1-(3,4-difluorophenyl)ethanone
1-(3,4-Difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-6(2)10(13)7-3-4-8(11)9(12)5-7;/h3-5,10H,1,13H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISZVODWDQTLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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